molecular formula C7H14ClNO B2587959 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride CAS No. 2228786-37-4

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride

Cat. No.: B2587959
CAS No.: 2228786-37-4
M. Wt: 163.65
InChI Key: BRKQYSYJKMUZMG-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It is used in the development of bifunctional protein degraders, where its rigidity may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Scientific Research Applications

Hydrogen Bonding in Enaminones

A study on hydrogen-bonding patterns in enaminones, including analogues of "2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride," demonstrated the importance of bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This bonding is crucial for the formation of centrosymmetric dimers and stabilizes the crystal structures through weak interactions (Balderson et al., 2007).

Corrosion Inhibition

The targeted synthesis of cadmium(II) Schiff base complexes, involving ligands related to "this compound," highlighted their potential as corrosion inhibitors on mild steel. These complexes, particularly the azide complexes, showed significant inhibition properties, suggesting an innovative bridge between coordination chemistry and corrosion engineering (Das et al., 2017).

Antibacterial Activity

The microwave-assisted synthesis of compounds including "this compound" derivatives has been reported to yield compounds with notable antibacterial activity. These findings underscore the compound's potential in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibition of Blood Platelet Aggregation

Research has shown that derivatives of "this compound" can inhibit ADP-induced aggregation of blood platelets, presenting a potential pathway for therapeutic applications in conditions where platelet aggregation is a concern (Grisar et al., 1976).

Enzymatic Kinetic Resolution

The compound's derivatives have been used in the enzymatic kinetic resolution to synthesize enantioselective compounds, demonstrating its utility in producing natural and synthetic compounds starting from enantiopure forms. This highlights its importance in the field of asymmetric synthesis (Perdicchia et al., 2015).

Growth-Promoting Activity

Alkylation studies involving "this compound" derivatives have revealed high growth-promoting activity in agricultural applications, suggesting its potential use in enhancing crop productivity (Omirzak et al., 2013).

Properties

IUPAC Name

2-piperidin-4-ylideneethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h3,8-9H,1-2,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKQYSYJKMUZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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